4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile

Catalog No.
S762106
CAS No.
475250-43-2
M.F
C14H18BNO2
M. Wt
243.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)me...

CAS Number

475250-43-2

Product Name

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile

IUPAC Name

4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzonitrile

Molecular Formula

C14H18BNO2

Molecular Weight

243.11 g/mol

InChI

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)9-11-5-7-12(10-16)8-6-11/h5-8H,9H2,1-4H3

InChI Key

IBNNFFDCOHDYJE-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C#N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C#N

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile is an organoboron compound characterized by the presence of a benzonitrile moiety and a dioxaborolane group. The molecular formula for this compound is C13H16BNO, and it possesses a molecular weight of approximately 229.09 g/mol . The structure includes a nitrile group (-C≡N) attached to a benzene ring which is further substituted with a dioxaborolane functional group. This configuration contributes to its reactivity and potential utility in organic synthesis.

CPB does not have a direct biological effect. Its mechanism of action lies in its role as a reactant in organic synthesis. During Suzuki-Miyaura couplings, the boron atom in CPB reacts with a palladium catalyst to form a transient species. This species then reacts with the organic halide or triflate partner, leading to the formation of a new carbon-carbon bond and the release of the pinacol group and a halide ion [].

While detailed safety data is not readily available for CPB, some general precautions should be considered when handling it:

  • Wear gloves and protective clothing to avoid skin contact.
  • Work in a well-ventilated fume hood.
  • CPB may be flammable; proper handling procedures for organic solvents used in conjunction with CPB should be followed.
  • Dispose of waste according to local regulations.
Typical of nitriles and boron-containing compounds. Notable reactions include:

  • Borylation: The dioxaborolane moiety allows for borylation reactions under mild conditions. This can facilitate the formation of carbon-carbon bonds through Suzuki coupling reactions .
  • Hydrolysis: The nitrile group can be hydrolyzed to yield corresponding carboxylic acids or amides under acidic or basic conditions.
  • Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

The synthesis of 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile typically involves several steps:

  • Preparation of Dioxaborolane: The dioxaborolane moiety can be synthesized from boronic acids and diols through condensation reactions.
  • Methylation: The dioxaborolane can be alkylated with appropriate alkyl halides or other electrophiles.
  • Coupling with Benzonitrile: The final step involves coupling the dioxaborolane derivative with benzonitrile using standard coupling techniques such as Suzuki cross-coupling or direct nucleophilic substitution.

This compound has potential applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Due to its unique structural properties, it may be used in the development of new materials with specific electronic or optical properties.
  • Pharmaceuticals: Its derivatives could find applications in drug development due to the biological activities associated with boron compounds.

Interaction studies involving 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile are essential for understanding its reactivity and potential applications. These studies typically focus on:

  • Reactivity with Biomolecules: Investigating how this compound interacts with proteins or nucleic acids could provide insights into its biological activity.
  • Stability Studies: Understanding how environmental factors affect the stability of the compound can inform its practical applications.

Similar Compounds: Comparison

Several compounds share structural similarities with 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrileSimilar dioxaborolane groupDifferent position of nitrile group
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anilineContains an amine instead of nitrilePotentially different reactivity due to amine presence
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acidBoronic acid functionalityMore reactive due to boronic acid group

Wikipedia

4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzonitrile

Dates

Last modified: 08-15-2023

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